molecular formula C13H6Br2O2 B3135466 2,7-dibromo-9H-xanthen-9-one CAS No. 40102-85-0

2,7-dibromo-9H-xanthen-9-one

Cat. No.: B3135466
CAS No.: 40102-85-0
M. Wt: 353.99 g/mol
InChI Key: AOOPYZBRENDMPN-UHFFFAOYSA-N
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Description

Contextual Significance of the 9H-Xanthen-9-one Core Structure in Heterocyclic Chemistry

The 9H-xanthen-9-one, or xanthone (B1684191), scaffold is a privileged structure in medicinal chemistry due to its wide array of biological activities. a-z.lursc.org Xanthones, whether from natural or synthetic origins, have demonstrated a remarkable diversity of bioactivity, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. a-z.luipb.ptresearchgate.net The structural characteristics that contribute to the bioactivity of xanthones include their planar tricyclic core, a carbonyl group on the central ring, and the presence of a biaryl-ether system. rsc.org This core structure serves as a versatile backbone for the development of new therapeutic agents. a-z.lunih.gov

The xanthone framework's rigidity and planarity make it an ideal candidate for interacting with biological macromolecules. acs.org Its chemical architecture, featuring a dibenzo-γ-pyrone moiety, is found in numerous natural products and has been the subject of extensive synthetic modification to explore and enhance its therapeutic potential. mdpi.comup.pt

Rationale for Bromination at the 2,7-Positions of the Xanthone Scaffold

The introduction of bromine atoms at the 2 and 7 positions of the xanthone scaffold is a strategic synthetic modification. Bromination can significantly alter the electronic properties and lipophilicity of the molecule. The presence of bromine atoms, which are electron-withdrawing, can influence the reactivity of the xanthone core, making it a versatile intermediate for further chemical transformations.

Specifically, the bromine atoms at the 2,7-positions can serve as handles for cross-coupling reactions, allowing for the introduction of various functional groups to create a library of derivatives with diverse biological activities. This regioselective bromination is a key step in the synthesis of more complex molecules. For instance, methods have been developed for the selective bromination of xanthenediones using reagents like N-bromosuccinimide (NBS). researchgate.net The ability to selectively introduce bromine at these positions is crucial for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a molecule with its biological activity. nih.gov

Overview of Advanced Academic Research Trajectories for 2,7-Dibromo-9H-xanthen-9-one

Advanced academic research on this compound is multifaceted, exploring its potential in materials science and as a building block in organic synthesis. The compound's unique electronic and structural properties make it a valuable precursor for the development of novel materials with tailored optical and electronic characteristics. chemimpex.com

In the field of organic synthesis, this compound is utilized as a key intermediate for constructing more complex molecular architectures. Its dibrominated nature allows for sequential or dual functionalization, providing access to a wide range of derivatives that can be screened for various biological activities. Research is ongoing to explore its potential as a precursor for photoinitiators and in the development of fluorescent probes for biological imaging. chemimpex.com The versatility of this compound ensures its continued importance in the exploration of new chemical entities with potential therapeutic applications.

Physicochemical Properties of this compound

Property Value
CAS Number 40102-85-0
Molecular Formula C13H6Br2O2
Molecular Weight 353.997 g/mol
Appearance White/off-white or light yellow solid

Table compiled from data found in lookchem.comlookchem.com.

Synthetic Approaches to Brominated Xanthones
Reagent/Method Position(s) Brominated Reference
N-bromosuccinimide (NBS) 2,7 researchgate.net
Bromine in acetic acid 3,6
Bu4NBr/PhI(OAc)2 system 2 nih.gov

This table summarizes various methods for the bromination of the xanthone scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dibromoxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br2O2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOPYZBRENDMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Functionalization Strategies of 2,7 Dibromo 9h Xanthen 9 One

Transformations at the Brominated Positions (C-2 and C-7)

The carbon-bromine bonds at the C-2 and C-7 positions are the primary sites for introducing structural diversity to the 2,7-dibromo-9H-xanthen-9-one core. These positions are amenable to both nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the formation of a wide array of derivatives.

Nucleophilic Substitution Reactions with Varied Nucleophiles

The bromine atoms on the xanthenone ring can be displaced by a variety of nucleophiles, although this typically requires specific reaction conditions. smolecule.com These reactions open pathways to introduce a range of functional groups, thereby altering the molecule's properties. For instance, substitution with different nucleophiles can modulate the electronic characteristics of the xanthenone core, which is crucial for its use in optoelectronic materials. acs.org

Metal-Catalyzed Coupling Reactions for C-C, C-N, and C-S Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds at the C-2 and C-7 positions of the xanthenone core. Palladium-based catalysts are frequently employed for these transformations. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of C-N bonds by reacting aryl halides with amines. libretexts.orgnih.gov This reaction is particularly useful for synthesizing triarylamine derivatives of this compound. The process typically involves a palladium precursor and a suitable ligand. wuxiapptec.comacs.org The choice of ligand is critical to the success of the reaction, influencing both yield and selectivity. wuxiapptec.com The reaction is tolerant of various functional groups, making it a versatile method for creating a library of aminoxanthenone derivatives. libretexts.org

Table 1: Examples of Buchwald-Hartwig Amination Reactions

Amine Catalyst System Product Application
Aniline Pd2(dba)3/DPEphos N,N'-diphenyl-9H-xanthen-9-one-2,7-diamine Ligand Synthesis nih.gov
Primary Alkylamines Pd precatalyst/L17 N,N'-dialkyl-9H-xanthen-9-one-2,7-diamine Medicinal Chemistry acs.org

This table is illustrative and based on general principles of Buchwald-Hartwig amination applied to similar scaffolds.

The Heck reaction, a palladium-catalyzed process, allows for the coupling of aryl halides with alkenes. researchgate.netresearchgate.net In the context of this compound, this reaction can be employed to attach vinyl groups or other unsaturated moieties, which can act as precursors to more complex chromophores. researchgate.net A double Heck reaction strategy has been described for bridged o,o'-dibromobiaryls, which could conceptually be applied to synthesize derivatives like 9-(ethoxycarbonylmethylene)-9H-xanthene. researchgate.net The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields and selectivity. nih.gov

Table 2: Potential Heck Reaction Applications

Alkene Catalyst System Potential Product
Ethyl acrylate Pd(OAc)2, P(o-tol)3, Et3N 2,7-bis(2-ethoxycarbonylvinyl)-9H-xanthen-9-one

This table represents potential synthetic pathways based on known Heck reaction methodologies.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms C-C bonds between an organoboron compound and an aryl or vinyl halide. harvard.edulibretexts.org This method is widely used to introduce aryl or heteroaryl substituents at the C-2 and C-7 positions of the this compound backbone. mdpi.comresearchgate.net The reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgnih.gov The choice of these components can be tailored to accommodate a wide range of substrates, including those with various functional groups. nih.gov

Table 3: Suzuki-Miyaura Coupling Reaction Parameters

Arylboronic Acid Catalyst System Base Product
Phenylboronic acid Pd(OAc)2/Ligand NaOEt 2,7-diphenyl-9H-xanthen-9-one harvard.edu
2-Pyridylboronate Pd2dba3/Ligand KF 2,7-di(pyridin-2-yl)-9H-xanthen-9-one nih.gov

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction provides a direct route to introduce alkynyl groups at the C-2 and C-7 positions of the xanthenone core, leading to the formation of diarylacetylene derivatives. gelest.com These alkynylated products can serve as building blocks for more complex conjugated systems. The reaction is generally performed under anhydrous and anaerobic conditions, though newer protocols have been developed to overcome these limitations. organic-chemistry.org

Table 4: Sonogashira Coupling Reaction Examples

Terminal Alkyne Catalyst System Base Product
Ethynyltrimethylsilane Pd/Cu catalyst Amine base 2,7-bis((trimethylsilyl)ethynyl)-9H-xanthen-9-one gelest.com

This table provides examples based on general Sonogashira coupling procedures.

Synthesis of Spiro-Xanthene Derivatives from Brominated Precursors

Spiro-xanthene derivatives are a class of compounds with unique three-dimensional structures and interesting photophysical properties, making them attractive targets for materials science applications. 20.210.105pku.edu.cnresearchgate.net Brominated xanthone (B1684191) precursors, such as this compound, are valuable starting materials for the synthesis of these complex architectures.

A common strategy for the synthesis of spiro[fluorene-9,9′-xanthene] (SFX) derivatives involves the condensation of a fluorenone derivative with a phenol (B47542). 20.210.105 For instance, the one-pot synthesis of 2,3′,6′,7-tetrabromo-spiro(fluorene-9,9′-xanthene) (4Br-SFX) was achieved by reacting 2,7-dibromo-9H-fluoren-9-one with 3-bromophenol. mdpi.com This approach could be adapted to use this compound as the starting material, which upon reaction with an appropriate fluorenol derivative, could yield spiro-xanthene compounds.

Another synthetic route involves the Ullmann coupling reaction. For example, mono- and bis-pyrazole compounds bearing a rigid 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene backbone have been synthesized via an Ullmann coupling protocol. mdpi.com This method demonstrates the utility of brominated xanthene precursors in forming C-N bonds to construct more complex heterocyclic systems.

Furthermore, brominated spiro[fluorene-9,9′-xanthene] has been shown to undergo effective monophosphorylation and diphosphorylation reactions, highlighting the utility of these brominated precursors in synthesizing materials for electronic applications. acs.org

The following table summarizes some of the spiro-xanthene derivatives synthesized from brominated precursors and their synthetic methods.

Starting MaterialReagentProductSynthetic Method
2,7-Dibromo-9H-fluoren-9-one3-Bromophenol2,3′,6′,7-Tetrabromo-spiro(fluorene-9,9′-xanthene) (4Br-SFX)One-pot, non-solvent procedure
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene1H-Pyrazole1,1′-(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(1H-pyrazole)Ullmann coupling
Brominated spiro[fluorene-9,9′-xanthene]Triethyl phosphiteMonophosphonate and diphosphonate derivativesPhotocatalytic phosphorylation

Spectroscopic Characterization and Advanced Analytical Methodologies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass and elemental formula of a compound with high accuracy. For 2,7-dibromo-9H-xanthen-9-one, with a molecular formula of C₁₃H₆Br₂O₂, HRMS can confirm this composition by measuring the mass-to-charge ratio (m/z) to within a few parts per million (ppm).

The presence of two bromine atoms creates a distinctive isotopic pattern. Due to the nearly equal natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br, the mass spectrum will exhibit a characteristic triplet of peaks for the molecular ion. The monoisotopic peak (M), the (M+2) peak, and the (M+4) peak will appear in an intensity ratio of approximately 1:2:1. HRMS analysis can resolve these isotopic peaks and provide an exact mass measurement that distinguishes the compound's elemental formula from other possibilities with the same nominal mass.

Table 1: Theoretical HRMS Data for C₁₃H₆Br₂O₂

Ion Species Theoretical Exact Mass (m/z)
[M]⁺ (C₁₃H₆⁷⁹Br₂O₂) 351.8735
[M+2]⁺ (C₁₃H₆⁷⁹Br⁸¹BrO₂) 353.8715

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule. Due to the C₂ symmetry of this compound, the number of unique signals in both the ¹H and ¹³C NMR spectra is reduced, simplifying interpretation.

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three chemically non-equivalent protons on each symmetric half of the molecule. The ¹³C NMR spectrum would correspondingly show seven signals: one for the carbonyl carbon, four for the quaternary carbons (including the two C-Br carbons), and three for the protonated aromatic carbons. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to assign these signals definitively and confirm the connectivity of the entire structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
1, 8 ~8.1-8.3 d ~120-122
2, 7 - - ~122-124 (C-Br)
3, 6 ~7.6-7.8 dd ~130-132
4, 5 ~7.4-7.5 d ~118-120
4a, 5a - - ~154-156
8a, 9a - - ~123-125
9 (C=O) - - ~175-177

Note: Predicted values are based on typical chemical shifts for xanthone (B1684191) and substituted aromatic systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is dominated by absorptions characteristic of its aromatic ketone and diaryl ether functionalities.

The most prominent peak is the strong carbonyl (C=O) stretching vibration, which is expected in the range of 1650-1670 cm⁻¹ for an aromatic ketone. Other key absorptions include those for the aromatic C=C bonds, the asymmetric C-O-C stretching of the ether linkage, and the C-Br bonds in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050-3100 Medium-Weak
Ketone C=O Stretch 1650-1670 Strong
Aromatic C=C Stretch 1580-1600, 1450-1500 Medium-Strong
Aryl Ether C-O-C Asymmetric Stretch 1230-1270 Strong

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Architecture

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not widely reported, analysis of related xanthone and dibrominated aromatic structures allows for a reliable prediction of its solid-state properties. nih.govnih.gov

The xanthone core is known to be an essentially planar, rigid tricyclic system. nih.gov The molecule of this compound is therefore expected to be highly planar. In the crystal lattice, these planar molecules would likely arrange into stacks through intermolecular π–π interactions between the electron-rich aromatic rings. nih.gov These stacking arrangements are crucial in determining the material's bulk properties. The bromine atoms could also participate in halogen bonding, further influencing the supramolecular architecture.

Chromatographic Techniques for Purity Assessment and Product Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. For a relatively nonpolar molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be most effective. A typical system would employ a C18 stationary phase column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water or methanol (B129727) and water. The compound's purity is assessed by integrating the area of its corresponding peak, which elutes at a characteristic retention time, and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This hyphenated technique is invaluable for confirming the presence and identity of the target compound in a complex mixture. As the compound elutes from the HPLC column, it is ionized (typically forming an [M+H]⁺ ion in positive ion mode) and its mass is detected. The resulting data provide both the retention time and the mass spectrum, confirming the molecular weight and showing the characteristic 1:2:1 isotopic pattern of the dibrominated compound, offering a high degree of confidence in its identification. rti.orgmdpi.com

Photophysical and Photochemical Investigations

Electronic Absorption Spectroscopy (UV-Vis) and Molar Absorptivity

The electronic absorption spectrum of 2,7-dibromo-9H-xanthen-9-one and its derivatives is characterized by distinct absorption bands in the ultraviolet and visible regions. The parent compound, xanthone (B1684191), typically exhibits two absorption peaks around 285 nm and 338 nm, which are attributed to π-π* and n-π* transitions, respectively. ias.ac.in The introduction of bromine atoms at the 2 and 7 positions, as well as the addition of other functional groups, can influence the position and intensity of these absorption bands. ias.ac.in

For instance, upon substitution with electron-donating amine groups at the 2 and 7 positions, the absorption maxima of the resulting triarylamine derivatives of xanthone are blue-shifted. ias.ac.in These derivatives exhibit a well-resolved absorption profile in the range of 286–425 nm. ias.ac.in The higher energy absorption between 286–352 nm is associated with π-π* and n-π* transitions within the arylamine units and the xanthone core, while the lower energy band between 398–425 nm is attributed to intramolecular charge transfer (ICT) between the electron-donating diphenylamine (B1679370) and the electron-accepting 9H-xanthen-9-one core. ias.ac.in

Derivatives of spiro[fluorene-9,9′-xanthene], which can be synthesized from 2,7-dibromo-9H-fluoren-9-one, also show characteristic absorption spectra. mdpi.com These spectra typically display two sets of absorption bands. The bands in the short-wavelength region (below 400 nm) are assigned to n→π* and π→π* transitions of the spiro[fluorene-9,9′-xanthene] (SFX) core. mdpi.com The long-wavelength absorptions (above 450 nm) are attributed to ICT transitions within the acceptor-donor-acceptor (A-D-A) structures. mdpi.com

A study on a 2,7-dibromo-9H-fluorene derivative reported an absorption maximum at 311 nm. rsc.org Another investigation on triarylamines based on a 9H-xanthen-9-one core found that the absorption and emission spectra are influenced by the nature of the peripheral amines. researchgate.net

Table 1: UV-Vis Absorption Data for this compound and Related Compounds

CompoundSolvent/StateAbsorption Maxima (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
Xanthone-285, 338- ias.ac.in
Triarylamine derivatives of xanthoneToluene (B28343)286-352, 398-425- ias.ac.in
4BAI-SFXCHCl₃5961.5 x 10⁵ mdpi.com
4BAI-SFXFilm593- mdpi.com
2,7-dibromo-9H-fluorene-311- rsc.org
Triarylamines with 9H-Xanthen-9-one coreSolutionTunable- researchgate.net

Fluorescence Spectroscopy: Emission Spectra and Quantum Yields

The fluorescence properties of this compound derivatives are highly dependent on their molecular structure and the surrounding environment. The emission spectra can be tuned across the visible spectrum by modifying the substituents on the xanthone core. ias.ac.in

Triarylamines containing a 9H-xanthen-9-one core exhibit photoemission spectra that can be tuned from 483–532 nm in solution and 525–576 nm in thin films, resulting in green or yellow emission. ias.ac.inresearchgate.net The fluorescence quantum yields (ΦF) for these materials are calculated relative to a standard. ias.ac.in For example, the quantum yields of some xanthene dyes have been determined using fluorescein (B123965) as a reference. rsc.org

A derivative, 2,7-di(9H-carbazol-9-yl)-9H-xanthen-9-one (Xan-Cbz), shows emission that is dependent on the solvent polarity. rsc.org In some cases, the fluorescence of brominated dyes is too weak to be detected at low concentrations. rsc.org The introduction of heavy atoms like bromine can lead to an increase in the efficiency of populating the triplet state, which can quench fluorescence. researchgate.net

Table 2: Fluorescence Data for this compound Derivatives

CompoundMediumEmission Maxima (nm)Fluorescence Quantum Yield (ΦF)Reference
Triarylamines with 9H-Xanthen-9-one coreSolution483-532- ias.ac.in
Triarylamines with 9H-Xanthen-9-one coreFilm525-576- researchgate.net
BDMAC-XTNeat Film-96% chinesechemsoc.org
BDPAC-XTNeat Film-94% chinesechemsoc.org
BDPAC-XTTHF solution52728% chinesechemsoc.org

Analysis of Singlet and Triplet State Energies and Lifetimes

The excited state dynamics of xanthone derivatives are crucial for their application as photosensitizers and in organic light-emitting diodes (OLEDs). The energy gap between the lowest excited singlet state (S₁) and the lowest triplet state (T₁) is a key parameter. A small energy gap facilitates efficient intersystem crossing (ISC) from the singlet to the triplet state. nih.gov

For aromatic ketones, the lowest energy transition is typically a weak n,π* transition. nih.gov The introduction of heavy atoms like bromine is known to enhance the rate of ISC. researchgate.net The triplet state energy of some through-space conjugated folded molecules has been found to be greater than 2.7 eV. scut.edu.cn

Thermally activated delayed fluorescence (TADF) is a phenomenon observed in some molecules where reverse intersystem crossing (RISC) from the triplet state back to the singlet state occurs, leading to delayed fluorescence. This process is important for achieving high efficiencies in OLEDs. acs.org Luminogens based on a xanthenone acceptor have shown aggregation-enhanced delayed fluorescence. chinesechemsoc.org

The lifetime of the excited states is another important characteristic. The mean fluorescence lifetime for BDPAC-XT in THF solution was measured to be 109.3 ns. chinesechemsoc.org In the solid state, the EL lifetime of a BDMAC-XT neat film was found to be a short 1.9 µs, which is beneficial for reducing exciton (B1674681) annihilation at high voltages in OLEDs. chinesechemsoc.org

Photosensitization Mechanisms by Xanthone Derivatives

Xanthone and its derivatives can act as photosensitizers, absorbing light and transferring the energy to other molecules. This process often involves the population of the triplet state of the photosensitizer, which then interacts with a substrate. nih.gov

Two primary mechanisms for photosensitization are generally considered: Type I and Type II. In the Type I mechanism, the excited triplet state of the photosensitizer directly interacts with a substrate, often through electron or hydrogen atom transfer. In the Type II mechanism, the excited triplet photosensitizer transfers its energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).

The efficiency of photosensitization is influenced by the triplet state energy and lifetime of the xanthone derivative, as well as the presence of quenchers like oxygen. researchgate.net The introduction of heavy atoms like bromine into the xanthone structure enhances intersystem crossing, which is critical for triplet-state reactivity and photosensitization.

Photochemical Reactions and Stability Studies

Upon irradiation, this compound and its derivatives can undergo various photochemical reactions. These compounds can act as photoinitiators in polymerization reactions. The photochemical stability of these compounds is an important consideration for their practical applications.

Studies on related compounds have shown that photochemical reactions can lead to the formation of various products. For example, the photochemical reactions of 2,7-dibromotropone with 9,10-dicyanoanthracene (B74266) yielded products with anthracene, anthracenone, and dihydroanthracene skeletons. rsc.org In some cases, photodegradation can occur, as observed with a xanthene-based photoremovable protecting group that cleaved upon irradiation. uni-regensburg.de

The stability of these compounds can be affected by factors such as the solvent and the presence of other reactive species. rsc.org For instance, the photobleaching of xanthene dyes has been studied to assess their stability under irradiation. rsc.org Thermal stability is also a crucial factor, with some triarylamine derivatives of xanthone showing good thermal stability with decomposition temperatures in the range of 410–563°C. researchgate.net

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and solids. scispace.com It is based on the principle that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. scispace.com This approach offers a balance between accuracy and computational cost, making it a popular choice for studying complex molecules. cecam.org

In the context of xanthene-based compounds, DFT calculations are employed to optimize molecular geometries, calculate electronic properties, and understand the nature of chemical bonds. dergipark.org.tr For derivatives of 2,7-dibromo-9H-xanthen-9-one, such as those produced through Buchwald-Hartwig amination, DFT is used to understand how the addition of functional groups, like triarylamines, alters the electronic landscape of the core xanthone (B1684191) structure. ias.ac.in These calculations provide a detailed picture of electron distribution, which is fundamental to understanding the molecule's reactivity and photophysical properties. irjweb.comabinit.org

Calculation of Molecular Orbitals (HOMO-LUMO Levels) and Energy Gaps

The Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. irjweb.com

For triarylamine derivatives synthesized from this compound, the HOMO and LUMO energy levels have been determined through a combination of electrochemical measurements and computational methods. ias.ac.in The HOMO energy levels for these derivatives were found to be in the range of -5.332 to -5.686 eV, while the LUMO levels ranged from -2.705 to -2.776 eV. ias.ac.in These values are crucial for designing materials for organic electronics, as they influence properties like hole-injection and transport. ias.ac.in The corresponding energy gaps, calculated from cyclic voltammetry, were between 2.556 and 2.962 eV. ias.ac.in

Table 1: Calculated and Experimental Electronic Properties of this compound Derivatives
DerivativeHOMO Level (eV)LUMO Level (eV)Electrochemical Energy Gap (eV)
2,7-Bis(N-phenylanilino)xanthen-9-one-5.332-2.7762.556
2,7-Bis(N-(1-naphthyl)-1-naphthylamino)-9H-xanthen-9-one-5.686-2.7242.962
2,7-Bis(4,4'-methoxydiphenylamine)xanthen-9-one-5.461-2.7052.756

Data sourced from a study on triarylamines based on 9H-Xanthen-9-one. ias.ac.in

Prediction and Interpretation of Spectroscopic Properties (e.g., Absorption and Emission Maxima)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the spectroscopic properties of molecules. These calculations can forecast the absorption (UV-Vis) and emission (fluorescence) maxima, providing insights that complement experimental findings. researchgate.net

For derivatives of this compound, computational studies can elucidate the nature of electronic transitions responsible for their photophysical behavior. For instance, the introduction of electron-donating triarylamine groups onto the xanthone scaffold leads to materials that exhibit fluorescence. ias.ac.in The synthesized derivatives show absorption maxima in the range of 423-434 nm and emit light in the yellow-green region of the spectrum, with emission maxima between 530-545 nm in toluene (B28343) solution. ias.ac.in Quantum calculations can help assign these spectral features to specific electronic transitions, such as intramolecular charge transfer (ICT) from the donor amine groups to the acceptor xanthone core. researchgate.net This predictive capability is invaluable for designing new fluorescent materials with tailored optical properties for applications like organic light-emitting diodes (OLEDs). theses.fr

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. biorxiv.org By solving Newton's equations of motion, MD simulations provide detailed information about the conformational landscape of a molecule and its interactions with its environment. biorxiv.orgmun.ca This is particularly important for understanding how a molecule's shape affects its biological activity and material properties. mun.ca

While specific MD simulation studies focused solely on this compound are not extensively documented in the searched literature, this technique offers significant potential for its analysis. For a semi-rigid molecule like this, MD simulations could explore the subtle conformational changes, such as slight puckering of the central ring or rotation of substituent groups. ucr.edu Furthermore, in a condensed phase or solution, MD can model the intermolecular interactions, such as π-stacking or halogen bonding, between multiple this compound molecules or with solvent molecules. This information is crucial for predicting crystal packing, solubility, and the morphology of thin films, which are vital for materials science applications. mun.caucr.edu

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding the mechanism of a chemical reaction requires identifying the intermediates and, most importantly, the transition states that connect them. numberanalytics.com A transition state is a high-energy, transient configuration along the reaction coordinate that represents the point of maximum energy. numberanalytics.com Computational chemistry provides powerful tools to locate and characterize these fleeting structures, offering insights into the reaction's feasibility, kinetics, and selectivity. mit.edu

Applications of 2,7 Dibromo 9h Xanthen 9 One in Advanced Materials Science

Organic Electronics and Optoelectronic Materials

The development of organic electronics has been driven by the need for lightweight, flexible, and low-cost devices. The molecular design of organic semiconductors is crucial for achieving high performance in these devices. The xanthene scaffold has been utilized in the development of materials for a range of organic electronic applications.

Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, materials with high thermal stability, good film-forming properties, and high photoluminescence efficiency are essential. While direct applications of 2,7-dibromo-9H-xanthen-9-one in OLEDs are not extensively reported, its derivatives, particularly those with a spiro[fluorene-9,9′-xanthene] (SFX) core, have been investigated as host materials for phosphorescent OLEDs (PhOLEDs) and as hole-transporting materials.

The spiro configuration, where the fluorene (B118485) and xanthene moieties are perpendicular to each other, is particularly advantageous. This structure disrupts intermolecular packing, which can suppress crystallization and lead to the formation of stable amorphous films, a desirable characteristic for OLED fabrication. Furthermore, the spiro linkage helps to maintain a high triplet energy, which is crucial for efficient blue PhOLEDs.

For instance, a polymer derived from a spiro[fluorene-9,9'-xanthene] (B3069175) monomer, Poly[spiro(fluorene-9,9'-xanthene)] (PSFX), has been synthesized and used as the emitting layer in a blue-light-emitting diode. semanticscholar.org This device exhibited stable blue emission, a turn-on voltage of 6 V, and a maximum external quantum efficiency of 1.74% ph/el. semanticscholar.org

In another study, SFX derivatives have been employed as electron transport materials (ETMs) in PhOLEDs. The incorporation of the SFX core can increase the triplet energy of the material, which is beneficial for preventing reverse energy transfer from the phosphorescent dopant to the host material. researchgate.net

Organic Photovoltaics (OPVs)

The active layer in an organic photovoltaic cell is typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material. The efficiency of these devices is highly dependent on the properties of these materials, including their absorption spectra, energy levels, and charge carrier mobilities.

While there is a lack of specific research on the application of this compound derivatives in the active layer of OPVs, the broader class of fluorene and xanthene-based materials has been explored. For example, spiro[fluorene-9,9′-xanthene]-based hole-transporting materials, which are discussed in the next section, are crucial components in perovskite solar cells, a type of photovoltaic device that has shown remarkable progress in recent years.

The development of novel non-fullerene acceptors (NFAs) is a key area of research in OPVs. The design of these molecules often involves the use of electron-deficient building blocks. While not directly utilizing this compound, the principles of molecular engineering explored in xanthene chemistry could be applied to the design of new NFA materials.

Hole-Transporting Materials (HTMs) and Electron-Transporting Materials (ETMs)

One of the most significant applications of xanthene-based materials is in the development of hole-transporting materials (HTMs) for perovskite solar cells (PSCs) and solid-state dye-sensitized solar cells (ssDSCs). The HTM plays a critical role in extracting holes from the light-absorbing layer and transporting them to the electrode, while also blocking electrons.

Spiro[fluorene-9,9′-xanthene] (SFX)-based HTMs have emerged as a promising alternative to the commonly used spiro-OMeTAD. These materials can be synthesized from precursors such as 2,7-dibromospiro[fluorene-9,9'-xanthene]. A low-cost SFX-based HTM, termed X60, has been designed and synthesized, demonstrating high power conversion efficiencies (PCEs) of 7.30% in ssDSCs and 19.84% in PSCs. rsc.org The facile synthesis of such materials makes them promising for large-scale industrial production. rsc.org

The performance of several SFX-based HTMs in perovskite solar cells is summarized in the table below.

HTMDevice StructurePCE (%)Jsc (mA/cm²)Voc (V)FF
X60 PSC19.84---
mp-SFX-2PA MAPbI₃ PSC16.8---
mp-SFX-2PA (FAPbI₃)/(MAPbBr₃) PSC17.7---
spiro-OMeTAD (control) MAPbI₃ PSC15.5---

Data compiled from multiple sources. rsc.orgbeilstein-journals.org

In the area of electron-transporting materials (ETMs), heteroatom-embedded spiro[fluorene-9,9'-xanthene] derivatives have been developed. By incorporating nitrogen atoms into the fluorene part of the SFX core, the electron transport properties can be improved. researchgate.net This strategy aims to enhance the performance of PhOLEDs by improving charge balance within the emissive layer. researchgate.net An ideal ETM should possess high electron mobility and a low-lying lowest unoccupied molecular orbital (LUMO) to facilitate electron injection from the cathode. beilstein-journals.org

Flexible and Transparent Organic Semiconductors

The development of flexible and transparent electronics is a rapidly growing field, with applications ranging from wearable devices to smart windows. Organic semiconductors are particularly well-suited for these applications due to their inherent mechanical flexibility and the ability to tune their optical properties.

While specific studies on flexible devices utilizing this compound derivatives are limited, the general properties of xanthene-based materials are relevant. The ability to form stable amorphous films, as seen with spiro[fluorene-9,9'-xanthene] derivatives, is advantageous for fabricating devices on flexible substrates, as it can prevent the formation of grain boundaries that can act as charge traps and mechanical failure points.

The design of organic semiconductors for flexible applications often involves strategies to enhance their mechanical robustness without compromising their electronic performance. This can include the incorporation of flexible side chains or the use of polymeric semiconductors. The synthesis of polymers based on the xanthene scaffold, such as PSFX, demonstrates the potential of this class of materials for use in flexible and transparent organic semiconductors. semanticscholar.org

Fluorescent Probes and Chemosensors (focus on chemical design and detection principles)

The xanthene core is the basis for a large family of fluorescent dyes, including fluoresceins and rhodamines. These dyes are widely used in biological imaging and as chemosensors due to their excellent photophysical properties, such as high fluorescence quantum yields and good photostability. The derivatization of the xanthene scaffold allows for the development of probes that can selectively detect a wide range of analytes.

Design and Synthesis of Fluorogenic Derivatization Reagents

Fluorogenic derivatization reagents are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon reaction with a specific analyte. This "turn-on" fluorescence response is highly desirable for sensing applications as it minimizes background signal and improves sensitivity.

The design of such reagents often relies on controlling the equilibrium between a non-fluorescent (e.g., spirocyclic) and a fluorescent (e.g., open quinoid) form of the dye. The analyte-triggered conversion from the non-fluorescent to the fluorescent form is the basis of the sensing mechanism.

While the direct use of this compound in the synthesis of fluorogenic reagents is not widely documented, the general principles of xanthene chemistry are applicable. The synthesis of xanthene derivatives often involves the condensation of a resorcinol (B1680541) or aminophenol derivative with a phthalic anhydride (B1165640) derivative. The bromine atoms on the 2,7-dibromoxanthenone scaffold could potentially be used to attach recognition moieties for specific analytes or to tune the electronic properties of the resulting dye.

The synthesis of novel xanthene derivatives with both open (fluorescent) and closed (non-fluorescent, leuco dye) forms has been demonstrated. nih.gov These synthetic strategies could be adapted to create fluorogenic probes where the equilibrium between the two forms is controlled by the presence of a target analyte. For example, a recognition event could trigger a chemical transformation that opens the spirocyclic ring, leading to a significant increase in fluorescence.

Application in Advanced Analytical Method Development for Detection

While direct applications of this compound in the development of analytical detection methods are not extensively documented, the inherent photophysical properties of the xanthene scaffold suggest its potential in this field. Xanthene-based dyes, such as fluoresceins and rhodamines, are renowned for their high fluorescence quantum yields, photostability, and ease of chemical modification, making them cornerstones in the development of fluorescent probes. nih.gov

The fundamental chromophore of these dyes is the xanthene core, which provides a rigid, conjugated system essential for strong light emission. nih.gov Spirocyclic xanthene-based probes, which can switch between a non-fluorescent spirocyclic form and a fluorescent open form, are particularly useful for creating sensors that "turn on" in the presence of a specific analyte. nih.gov These probes typically exhibit good cell permeability in their hydrophobic, non-charged spirocyclic state, a valuable trait for live-cell imaging. nih.gov

Research into more complex molecules incorporating the xanthene structure demonstrates the viability of this core in sensor design. For instance, 2,7-Dibromospiro[9H-fluorene-9,9'-[9H]xanthene] , a compound featuring the 2,7-dibromoxanthene moiety, is utilized as a fluorescent probe in biological imaging, highlighting the potential of this building block in creating sensitive detection tools. chemimpex.com The bromine atoms on the xanthene ring serve as reactive handles for further chemical modification, allowing for the attachment of specific recognition units to target analytes of interest, a key principle in the design of reaction-based fluorescent probes. bath.ac.uk

Supramolecular Chemistry and Self-Assembled Systems

The molecular structure of this compound is well-suited for constructing ordered, non-covalent assemblies. The presence of bromine atoms, a carbonyl group, and an ether linkage provides sites for both halogen and hydrogen bonding, which are key interactions in supramolecular chemistry.

The ability of brominated xanthenone derivatives to form predictable supramolecular structures is clearly illustrated by the crystal structure analysis of analogues like 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one . nih.gov In this molecule, the planar conformation is stabilized by an intramolecular hydrogen bond between a hydroxyl group and the xanthone (B1684191) carbonyl group. nih.gov Crucially, intermolecular hydrogen bonds involving the second hydroxyl group and the carbonyl oxygen of an adjacent molecule link the molecules into one-dimensional chains. nih.gov

This demonstrates the powerful role of hydrogen bonding in directing the self-assembly of xanthenone-based building blocks. Although this compound lacks hydroxyl groups for classical hydrogen bonding, the carbonyl oxygen can act as a hydrogen bond acceptor, and the aromatic C-H groups can act as weak donors.

Furthermore, the bromine atoms at the 2 and 7 positions are capable of participating in halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov The strength and directionality of these bonds make them excellent tools for crystal engineering. In a solid-state structure, the bromine atoms of this compound could form halogen bonds with the carbonyl oxygen or the ether oxygen of neighboring molecules, leading to the formation of well-defined one-, two-, or three-dimensional networks. The interplay between weaker C-H···O hydrogen bonds and Br···O halogen bonds would ultimately dictate the final supramolecular architecture. nih.gov

Table 1: Crystallographic Data for the Analogue Compound 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one Data sourced from crystallographic studies on a related xanthenone derivative to illustrate typical structural parameters. nih.gov

ParameterValue
Chemical FormulaC₁₃H₆Br₂O₄
Molecular Weight386.00 g/mol
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)18.4489 (15)
b (Å)16.9049 (13)
c (Å)3.8564 (3)
V (ų)1202.72 (16)
Key Intermolecular Interaction C=O···H—O Hydrogen Bonds
Resulting Architecture 1D Chains along the b-axis

The 2,7-dibromo substitution pattern on a rigid aromatic core is a common motif in building blocks for semiconducting polymers used in organic electronics. While research has heavily focused on the structurally analogous 2,7-dibromo-9,9-dialkylfluorene derivatives, the principles are directly transferable to this compound. researchgate.net Fluorene-based polymers have shown significant promise in applications like organic light-emitting diodes (OLEDs) due to their high emission efficiency and good thermal stability. researchgate.net

The bromine atoms in these monomers are crucial as they allow for polymerization through cross-coupling reactions, such as Suzuki or Stille coupling, to form extended π-conjugated polymer chains. The rigid 9H-xanthen-9-one core would ensure that the resulting polymer maintains a high degree of planarity, which is beneficial for charge transport. The introduction of the electron-withdrawing carbonyl group and the ether linkage in the xanthenone structure, compared to the fluorene core, would modulate the electronic properties (i.e., the HOMO/LUMO energy levels) of the resulting polymer. This tuning is critical for optimizing performance in electronic devices like OLEDs and organic photovoltaics (OPVs).

Furthermore, the spiro-fused compound 2,7-Dibromospiro[9H-fluorene-9,9'-[9H]xanthene] , which contains the 2,7-dibromoxanthene unit, is explicitly used in the development of materials for OLEDs, underscoring the utility of this scaffold in organic electronics. chemimpex.com The non-covalent interactions discussed previously, such as halogen and hydrogen bonding, can play a secondary role in these polymer systems by influencing chain packing and morphology in the solid state, which in turn affects the bulk charge transport properties.

Coordination Chemistry: Ligand Design for Metallohelical Complexes

The use of this compound as a direct ligand in the formation of metallohelical complexes is not a well-explored area of research. However, the broader xanthene framework has been successfully incorporated into ligands for metal complexes. For example, a tridentate bis(silyl) ligand based on a 9,9-dimethylxanthene (B1361183) backbone, known as xantsil, has been used to synthesize tungsten and molybdenum complexes. rsc.org In these complexes, the central oxygen atom of the xanthene core coordinates to the metal center. rsc.org

This demonstrates that the xanthene skeleton is a viable platform for ligand design. For this compound to be used in constructing metallohelical complexes, it would likely require modification. The bromine atoms could be functionalized to introduce chelating groups (e.g., pyridine, bipyridine) that can coordinate to metal ions. The inherent chirality and rigidity of the resulting ligands could then direct the self-assembly of metal ions into helical superstructures. The xanthenone unit would serve as a rigid spacer between the coordinating sites, a critical design feature for such ligands. While this application remains prospective, the foundational chemistry of the xanthene core suggests its potential in the rational design of sophisticated coordination complexes.

Structure Property Relationships in 2,7 Dibromo 9h Xanthen 9 One and Its Derivatives Non Biological Focus

Influence of Bromine Substituents on Electronic, Optical, and Electrochemical Properties

The introduction of bromine atoms at the 2 and 7 positions of the 9H-xanthen-9-one core significantly alters the molecule's electronic, optical, and electrochemical characteristics. These heavy halogen substituents exert a strong influence due to their electron-withdrawing nature and participation in resonance effects, which in turn modifies the energy levels of the frontier molecular orbitals (HOMO and LUMO).

The bromine atoms enhance the reactivity of the xanthenone structure, making it a versatile precursor for further functionalization. This increased reactivity is particularly evident in cross-coupling reactions. The electron-withdrawing effect of bromine tends to lower the LUMO energy of xanthenones, which can enhance their efficacy in applications like photoinitiation.

Derivatives of 2,7-dibromo-9H-xanthen-9-one, such as those functionalized with triarylamines, exhibit distinct photophysical properties. For instance, the substitution of bromine with various diarylamine donors leads to compounds with tunable photoemission spectra, displaying green or yellow fluorescence depending on the nature of the amine segment. researchgate.netias.ac.in These derivatives show good thermal stability. researchgate.netias.ac.in

The electrochemical properties are also markedly affected. Cyclic voltammetry studies of triarylamine derivatives of this compound reveal that the ionization potential and electron affinity can be tuned by altering the peripheral amine groups. researchgate.netias.ac.in For example, the ionization potentials of such derivatives have been found to be in the range of 5.332–5.686 eV, with electron affinities between 2.705–2.776 eV. researchgate.netias.ac.in

Impact of Derivatization and Functionalization on Reactive Sites

The bromine atoms at the C2 and C7 positions of this compound are primary sites for derivatization, enabling a wide range of chemical modifications. These positions are susceptible to various cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, allowing for the introduction of diverse functional groups. scispace.commdpi.com

The palladium-catalyzed Buchwald-Hartwig amination reaction is a prominent method for functionalizing this compound. researchgate.netscispace.com This reaction allows for the formation of C-N bonds, leading to the synthesis of triarylamine-substituted xanthen-9-ones. researchgate.net These reactions typically proceed in good yields and are crucial for developing materials with specific electronic and photophysical properties. researchgate.netias.ac.in For instance, reacting this compound with diphenylamine (B1679370), N-naphthylphenylamine, or 4,4'-methoxydiphenylamine yields derivatives with tailored fluorescent properties. scispace.com

Similarly, the Ullmann coupling reaction has been employed to synthesize pyrazolyl analogues of xanthene-based ligands, demonstrating the versatility of the bromine substituents as reactive handles. mdpi.com The reactivity of the bromine atoms can also be influenced by the presence of other substituents on the xanthene core. For example, hydroxyl groups can direct electrophilic substitution, altering the regiochemistry of subsequent reactions.

The carbonyl group at the C9 position also serves as a reactive site. It can be reduced to an alcohol or be a site for the introduction of various substituents via reactions with Grignard reagents, for example. psu.edu

Steric and Conformational Effects of Substituents on Molecular Behavior

For example, in derivatives of 9,9-dimethylxanthene (B1361183), the pyran and cyclohexene (B86901) rings of the xanthene moiety can adopt boat and half-chair conformations. goums.ac.ir The introduction of bulky substituents can lead to significant steric hindrance, affecting the molecule's ability to pack in the solid state and influencing its intermolecular interactions. For instance, the presence of tert-butyl groups can enhance the stability of certain derivatives. mdpi.com

The rotational freedom of substituents can also be restricted by the steric environment of the xanthene core. This is particularly relevant for derivatives with bulky aromatic groups attached to the C2 and C7 positions. The torsional angles between the xanthene core and the appended substituents can have a profound impact on the electronic communication between these units, thereby affecting the photophysical properties of the molecule.

Tunability of Absorption and Emission Characteristics via Structural Modifications

The absorption and emission properties of this compound can be precisely tuned through structural modifications, making it a versatile scaffold for the development of fluorescent materials. The electron-donating or electron-withdrawing nature of the substituents introduced at the C2 and C7 positions plays a crucial role in modulating the energy of the frontier molecular orbitals and, consequently, the absorption and emission wavelengths.

Substitution of the bromine atoms with electron-donating triarylamine groups leads to a significant red-shift in both the absorption and emission spectra. researchgate.netias.ac.in This is attributed to the creation of a donor-acceptor (D-A) architecture, where the triarylamine moieties act as electron donors and the xanthen-9-one core functions as the electron acceptor. researchgate.net The extent of this shift can be controlled by varying the electron-donating strength of the amine. For example, derivatives containing p-methoxyphenyl groups exhibit different photophysical properties compared to those with phenyl or naphthyl groups. researchgate.netias.ac.in

The emission color of these derivatives can be tuned across the visible spectrum, from green to yellow, by simply changing the nature of the peripheral amine segments. ias.ac.in In solution, the emission maxima of these compounds have been reported in the range of 483–532 nm, while in the solid state (as thin films), the emission is further red-shifted to 525–576 nm. researchgate.netias.ac.in

The solvent polarity can also influence the photophysical properties of these push-pull molecules, a phenomenon known as solvatochromism. beilstein-journals.org In more polar solvents, a red-shift in the emission is often observed due to the stabilization of the excited-state charge transfer character. beilstein-journals.org

Furthermore, the introduction of different functional groups can lead to tunable full-color emission in both solution and solid states. beilstein-journals.org This high degree of tunability makes these xanthene-based derivatives promising candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. vulcanchem.comchemimpex.comchemimpex.com

Q & A

Q. What are the standard synthetic routes for 2,7-dibromo-9H-xanthen-9-one, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a xanthenone precursor. For example, bromination of 9H-xanthen-9-one derivatives using brominating agents like N-bromosuccinimide (NBS) in solvents such as CCl₄ under ambient conditions has been employed . Optimization includes adjusting stoichiometry (e.g., NBS ratio) and reaction duration to maximize yield. Post-synthesis purification via recrystallization (e.g., methanol) is critical for isolating high-purity crystals .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and aromatic proton environments .
  • IR spectroscopy to identify functional groups (e.g., carbonyl at ~1650 cm⁻¹) .
  • Mass spectrometry (EI-MS or ESI-MS) to verify molecular weight and bromine isotope patterns .
  • Single-crystal X-ray diffraction for definitive structural elucidation, using programs like SHELXL for refinement .

Q. How can researchers experimentally determine physicochemical properties like melting point and solubility?

Melting points are determined via differential scanning calorimetry (DSC) or capillary methods. Solubility profiles are assessed in solvents (e.g., DMSO, methanol) through gravimetric or UV-Vis analysis. For example, derivatives like 1-hydroxy-3-alkoxy-xanthenones show solubility trends dependent on substituent polarity .

Advanced Research Questions

Q. What computational methods are suitable for studying reaction mechanisms involving this compound?

Density Functional Theory (DFT) calculations can model bromination pathways and transition states. For example, kinetic studies combined with DFT elucidate regioselectivity in electrophilic aromatic substitution. Software like Gaussian or ORCA is used to compute activation energies and optimize intermediate geometries .

Q. How can crystallographic data resolve structural ambiguities in dibrominated xanthenones?

Single-crystal X-ray analysis provides bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For instance, planar conformations in 2,4-dibromo-xanthenones are stabilized by intramolecular O–H⋯O hydrogen bonds . SHELX programs refine data, while Hirshfeld surface analysis quantifies packing interactions .

Q. What strategies address contradictions in reported synthetic yields or spectral data?

  • Reproducibility checks : Varying reaction conditions (temperature, solvent) to identify optimal parameters.
  • Isomer differentiation : Using 2D NMR (COSY, NOESY) to distinguish positional isomers (e.g., 2,7- vs. 2,4-dibromo derivatives) .
  • Cross-validation : Comparing experimental spectra with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .

Q. How can this compound be functionalized for materials science applications?

Advanced methods include:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at bromine sites for optoelectronic materials .
  • Electrocyclization of styryl precursors to construct polycyclic frameworks for organic semiconductors .
  • Carboxylation to generate derivatives for coordination polymers or metal-organic frameworks (MOFs) .

Q. What role does this compound play in photophysical studies?

Its bromine substituents enhance spin-orbit coupling, making it useful as a triplet photosensitizer. Time-resolved fluorescence and transient absorption spectroscopy quantify excited-state dynamics. Applications include triplet-triplet annihilation upconversion (TTA-UC) systems for solar energy harvesting .

Methodological Considerations

Q. How to handle air- or moisture-sensitive intermediates during synthesis?

  • Use Schlenk lines or gloveboxes for reactions involving organometallic reagents.
  • Anhydrous solvents (e.g., distilled CH₂Cl₂) and inert atmospheres (N₂/Ar) prevent decomposition .

Q. What safety protocols are critical when working with brominated xanthenones?

  • Use fume hoods to avoid inhalation of bromine vapors.
  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal: Neutralize brominated byproducts with sodium thiosulfate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.